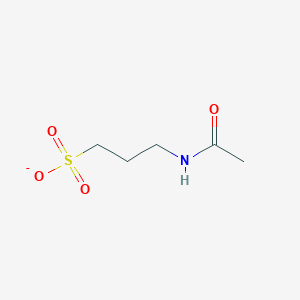

3-Acetamidopropane-1-sulfonate

Description

Overview of Aminosulfonic Acid Derivatives in Scientific Inquiry

Aminosulfonic acids are a class of organic compounds characterized by the presence of both an amino group (-NH₂) and a sulfonic acid group (-SO₃H). These functional groups impart a zwitterionic nature to the molecules, leading to high water solubility and distinct chemical properties. In scientific inquiry, aminosulfonic acid derivatives are utilized in a wide array of applications. They serve as buffers in biochemical and molecular biology experiments due to their ability to maintain stable pH levels. solubilityofthings.com Furthermore, their structural similarity to naturally occurring amino acids allows them to interact with biological systems, making them valuable tools for studying neurotransmitter systems and other physiological processes. researchgate.netwikipedia.org Some derivatives have been investigated for their catalytic properties in organic synthesis. tandfonline.combohrium.com

Historical Perspective on the Academic Characterization of 3-Acetamidopropane-1-sulfonate and Related Compounds

The academic journey of this compound is closely linked to the study of its parent compound, 3-aminopropane-1-sulfonic acid, also known as homotaurine. wikipedia.org Homotaurine, a natural sulfonic acid found in seaweed, is an analog of the neurotransmitter GABA and the neuromodulator taurine (B1682933). wikipedia.orgirost.ir Early research focused on the synthesis and structural elucidation of homotaurine and related compounds. oup.com For instance, the crystal and molecular structure of the α-form of 3-aminopropane-1-sulfonic acid was determined using X-ray diffraction, revealing its zwitterionic nature in the crystalline state. oup.com

The synthesis of this compound itself involves the acylation of 3-aminopropane-1-sulfonic acid. A common laboratory-scale synthesis involves a two-step process starting with the nucleophilic attack of ammonia (B1221849) on 1,3-propane sultone to form 3-aminopropane-1-sulfonic acid, which is then acylated. irost.ir The characterization of this compound and its calcium salt, acamprosate (B196724) calcium, has been extensively documented in scientific literature, particularly in the context of analytical method development for its quantification in various matrices. innovareacademics.in

Broader Significance in Chemical and Biochemical Research Methodologies

The significance of this compound in research methodologies stems primarily from its use as a research chemical and its relationship to the compound acamprosate. Acamprosate is the calcium salt of N-acetylhomotaurine (another name for this compound). innovareacademics.innih.gov

In biochemical research, this compound and its derivatives are employed to investigate neurotransmitter systems. Due to its structural similarity to GABA, it has been used in studies exploring the mechanisms of GABAergic neurotransmission. wikipedia.orgnih.gov Specifically, research has explored its effects on glutamate (B1630785) signaling and its interaction with NMDA and metabotropic glutamate receptors. nih.gov

In the field of analytical chemistry, the development of methods for the detection and quantification of this compound (as acamprosate) has been a subject of study. Techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) have been optimized for its analysis, contributing to the broader field of pharmaceutical analysis and quality control. innovareacademics.in

Chemical and Physical Properties

The chemical and physical properties of this compound and its related compounds are crucial for their application in research.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Aminopropane-1-sulfonic acid (Homotaurine) |

|---|---|---|

| Molecular Formula | C5H11NO4S nih.gov | C3H9NO3S wikipedia.org |

| Molecular Weight | Not explicitly found | 139.17 g/mol wikipedia.org |

| Appearance | Not explicitly found | White powder lookchem.com |

| Melting Point | Not explicitly found | 293 °C (decomposes) wikipedia.orglookchem.com |

| Solubility | Freely soluble in water (as calcium salt) innovareacademics.in | Highly soluble in water solubilityofthings.com |

| IUPAC Name | 3-acetamidopropane-1-sulfonic acid nih.gov | 3-Aminopropane-1-sulfonic acid wikipedia.org |

Research Findings

Academic research on this compound has yielded several key findings, primarily in the context of its calcium salt, acamprosate.

Table 2: Summary of Key Research Findings

| Research Area | Key Findings |

|---|---|

| Neuropharmacology | Acamprosate, the calcium salt of bis(this compound), has been shown to reduce voluntary ethanol (B145695) consumption in animal models. nih.gov It is believed to act by modulating glutamate signaling, potentially through interactions with N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptor subtype 5. nih.gov |

| Neuroprotection | Studies on primary rat cortical neuronal cultures have indicated that acamprosate can inhibit glutamate-induced neurotoxicity, particularly in neurons previously exposed to ethanol. nih.gov |

| Analytical Chemistry | Robust and validated RP-HPLC methods have been developed for the quantitative estimation of acamprosate calcium in pharmaceutical formulations. innovareacademics.in These methods are crucial for quality control and ensuring the consistency of the compound used in research and other applications. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10NO4S- |

|---|---|

Molecular Weight |

180.2 g/mol |

IUPAC Name |

3-acetamidopropane-1-sulfonate |

InChI |

InChI=1S/C5H11NO4S/c1-5(7)6-3-2-4-11(8,9)10/h2-4H2,1H3,(H,6,7)(H,8,9,10)/p-1 |

InChI Key |

AFCGFAGUEYAMAO-UHFFFAOYSA-M |

SMILES |

CC(=O)NCCCS(=O)(=O)[O-] |

Canonical SMILES |

CC(=O)NCCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Structural Characterization and Spectroscopic Analysis of 3 Acetamidopropane 1 Sulfonate

Elucidation of Molecular Structure through X-ray Crystallography and Diffraction Studies

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for 3-Acetamidopropane-1-sulfonate is not available, analysis of analogous compounds allows for a detailed prediction of its solid-state characteristics.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties. For a molecule like this compound, the flexible propyl chain and the presence of both hydrogen bond donors (the amide N-H) and acceptors (the amide and sulfonate oxygens) create the potential for multiple packing arrangements in the solid state.

Studies on related amino acids and their derivatives have shown that polymorphism is a common phenomenon, influenced by factors such as solvent of crystallization, temperature, and pressure. It is plausible that this compound could also exhibit polymorphism, with each form having a unique unit cell and packing motif. The identification and characterization of these potential polymorphs would be crucial for understanding its material properties.

The structure of crystalline this compound would be significantly influenced by a network of intermolecular hydrogen bonds. nih.gov The primary hydrogen bond donors are the amide N-H group and potentially the sulfonic acid proton, while the acceptors are the oxygen atoms of the sulfonate group and the carbonyl oxygen of the acetamido group.

Table 1: Expected Hydrogen Bond Interactions in Crystalline this compound

| Donor Group | Acceptor Group | Expected Interaction Type |

| Amide N-H | Sulfonate O | Strong, intermolecular |

| Amide N-H | Amide C=O | Possible, intermolecular |

| C-H | Sulfonate O | Weak, intermolecular |

Amino acids in the solid state typically exist as zwitterions, where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). vedantu.com For this compound, the presence of the highly acidic sulfonic acid group (-SO3H) and the basic character of the amide group's nitrogen (though significantly less basic than a primary amine) leads to the high probability of a zwitterionic form in the solid state, with a protonated amide and a deprotonated sulfonate group (-SO3-).

The conformation of the molecule, particularly the torsion angles of the propane (B168953) chain, would be influenced by the need to optimize packing efficiency and maximize the strength of the hydrogen bonding network. Analysis of related structures suggests that an extended or partially folded conformation of the carbon backbone is likely. The specific conformation would minimize steric hindrance and allow for favorable intermolecular interactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Advanced solid-state NMR techniques are invaluable for probing the structure and dynamics of molecules in the solid state, especially when single crystals for X-ray diffraction are unavailable.

Oxygen-17 (¹⁷O) NMR spectroscopy, despite the challenges posed by the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, is a powerful tool for studying the local environment of oxygen atoms. Variable-temperature (VT) ¹⁷O NMR studies on sulfonic acids have provided insights into the dynamics of the sulfonate group.

For a compound like this compound, ¹⁷O enrichment of the sulfonate group would allow for the study of its rotational dynamics. As the temperature is increased, the sulfonate group can undergo jumps or rotations, which affects the ¹⁷O NMR lineshape. By simulating the experimental spectra at different temperatures, the activation barriers for these motions can be determined. These dynamic parameters are directly related to the strength and geometry of the hydrogen bonds involving the sulfonate oxygen atoms.

Solid-state NMR (ssNMR) spectroscopy provides detailed information about the local structure and dynamics in polycrystalline or amorphous solids. For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra would reveal distinct signals for the different carbon atoms in the molecule. The chemical shifts would be sensitive to the local conformation and packing. For instance, the chemical shift of the carbonyl carbon in the acetamido group would be indicative of its hydrogen bonding environment.

¹⁵N ssNMR would provide information about the nitrogen atom of the amide group. The ¹⁵N chemical shift and the strength of the dipolar coupling to nearby protons are sensitive to the N-H bond length and the hydrogen bonding interactions in which it participates.

Table 2: Predicted ¹³C Solid-State NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Notes |

| Acetyl CH₃ | 20 - 30 | |

| Methylene (adjacent to N) | 35 - 45 | |

| Central Methylene | 25 - 35 | |

| Methylene (adjacent to S) | 50 - 60 | |

| Carbonyl C=O | 170 - 180 | Sensitive to hydrogen bonding |

Solution-State NMR for Molecular Conformation

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, NMR studies, particularly ¹H and ¹³C NMR, along with two-dimensional experiments like COSY and NOESY, provide critical insights into the spatial arrangement of its atoms and the rotational freedom around its single bonds.

The conformation of the propane backbone is of primary interest. The molecule's flexibility is largely defined by the torsion angles around the C1-C2 and C2-C3 bonds. The relative populations of different conformers (e.g., gauche and anti) can be estimated by analyzing the three-bond proton-proton coupling constants (³JHH) using the Karplus equation. This equation correlates the magnitude of the coupling constant to the dihedral angle between the coupled protons. nih.gov For instance, a larger coupling constant between protons on adjacent carbons typically indicates an anti-periplanar arrangement (dihedral angle ≈ 180°), while smaller values suggest a gauche relationship (dihedral angle ≈ 60°).

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be employed to identify protons that are close in space, irrespective of their covalent bonding. nih.govresearchgate.net For this compound, NOE cross-peaks between the acetyl methyl protons and protons along the propane chain would provide direct evidence for specific folded or extended conformations in solution. The presence and intensity of these cross-peaks help in building a model of the predominant solution-state structure. nih.gov The solvent environment can significantly influence conformational preferences; therefore, such studies are often conducted in various deuterated solvents to understand its impact. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O This table represents typical chemical shift ranges one would expect for the molecule's functional groups. Actual values are determined experimentally.

| Atom Name | Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl Methyl (CH₃) | C5 | ~2.0 | ~22 |

| Methylene (C1) | C1 | ~2.9 | ~48 |

| Methylene (C2) | C2 | ~1.9 | ~25 |

| Methylene (C3) | C3 | ~3.2 | ~37 |

| Acetyl Carbonyl (C=O) | C4 | - | ~174 |

Data is predictive and based on known chemical shift ranges for similar functional groups. sigmaaldrich.comchemconnections.org

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is an ideal method for structural characterization. nih.govnih.gov

In a typical ESI-MS experiment in positive ion mode, the molecule would be expected to be detected as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry would confirm its elemental composition by providing a highly accurate mass measurement.

Tandem MS (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion) which is then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. nih.gov The resulting fragmentation pattern is a structural fingerprint of the molecule. For this compound, the fragmentation is dictated by the amide and sulfonate functional groups. Key fragmentation pathways would likely include:

Neutral loss of ketene (B1206846) (CH₂=C=O): Cleavage of the amide bond can result in the loss of a neutral ketene molecule (42.01 Da), a characteristic fragmentation for N-acetylated compounds. nih.gov

Cleavage of the C-S bond: Fission of the bond between the propane chain and the sulfur atom can lead to the loss of SO₃ (79.96 Da) or HSO₃⁻.

Amide bond cleavage: Fragmentation across the amide bond can produce b- and y-type ions, similar to peptide fragmentation, providing sequence information. wiley-vch.de

Propane chain fragmentation: Cleavage within the propyl chain itself can also occur. libretexts.org

The analysis of these fragmentation pathways allows for the unambiguous confirmation of the connectivity of the acetyl group, the propane backbone, and the sulfonate group.

Table 2: Plausible ESI-MS/MS Fragmentation of Protonated this compound ([M+H]⁺) This table outlines expected major fragment ions based on the chemical structure.

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway Description |

| 182.05 | 140.04 | C₂H₂O (Ketene) | Loss of the acetyl group as ketene from the protonated amide. |

| 182.05 | 102.06 | SO₃ (Sulfur trioxide) | Cleavage of the C-S bond with loss of the sulfonate group. |

| 182.05 | 88.08 | C₃H₆SO₃ | Cleavage of the C-N bond, retaining the acetyl and amino groups. |

| 182.05 | 60.04 | C₃H₆SO₃ & C₂H₂O | Subsequent fragmentation involving multiple bond cleavages. |

Theoretical m/z values are calculated for the most abundant isotopes.

Computational Chemistry Approaches to Structural Prediction and Validation

Computational chemistry provides theoretical methods to predict and validate the structural and electronic properties of molecules, complementing experimental data from techniques like NMR and MS.

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound. mdpi.comnih.gov These calculations can optimize the molecule's geometry to find its lowest energy conformation in the gas phase or in a simulated solvent environment.

Key electronic properties that can be determined include:

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the sulfonate and amide carbonyl groups are expected to be regions of high negative potential, while the amide proton would be a region of positive potential. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability. mdpi.com DFT calculations can map the distribution of these orbitals, showing where the molecule is most likely to donate or accept electrons.

Table 3: Representative Data from a DFT Calculation on this compound This table illustrates the type of electronic data that would be generated from a QM study.

| Property | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -7.2 eV | Energy of the highest energy electrons; associated with electron-donating ability. |

| LUMO Energy | +1.5 eV | Energy of the lowest energy unoccupied orbitals; associated with electron-accepting ability. |

| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 5.8 Debye | Reflects the overall polarity of the molecule arising from its charge distribution. |

Values are hypothetical and for illustrative purposes only.

Force-Field-Based Molecular Modeling for Conformational Analysis

Force-field-based molecular modeling, including molecular mechanics (MM) and molecular dynamics (MD) simulations, is used to explore the conformational landscape of flexible molecules like this compound. nsf.govnih.gov These methods use classical mechanics to calculate the potential energy of a molecule as a function of its atomic coordinates.

A conformational search can be performed to identify all low-energy minima on the potential energy surface. mdpi.commdpi.com This involves systematically or randomly rotating the rotatable bonds (in this case, the C-C, C-N, and C-S bonds) and calculating the energy of each resulting conformer using a suitable force field (e.g., CHARMM, AMBER, or GAFF). acs.orgmdpi.com The results provide a population distribution of the most stable conformers and the energy barriers between them. This theoretical data can then be compared with experimental results from solution-state NMR to build a comprehensive and validated model of the molecule's conformational preferences.

Table 4: Example Output from a Force-Field Conformational Search This table shows a hypothetical set of low-energy conformers and their relative energies.

| Conformer ID | Dihedral Angle 1 (N-C3-C2-C1) | Dihedral Angle 2 (C3-C2-C1-S) | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 (Global Min) | 178° (anti) | 180° (anti) | 0.00 | 65% |

| 2 | 65° (gauche) | 179° (anti) | 0.85 | 20% |

| 3 | 177° (anti) | -62° (gauche) | 1.10 | 10% |

| 4 | -68° (gauche) | 64° (gauche) | 2.50 | 5% |

Data is hypothetical, illustrating how an extended 'anti-anti' conformation is often the lowest in energy for simple alkyl chains.

Synthetic Methodologies and Chemical Transformations of 3 Acetamidopropane 1 Sulfonate

Strategies for the Synthesis of 3-Aminopropane-1-sulfonic Acid (Homotaurine) Precursors

The synthesis of homotaurine is a critical first step, and various methodologies have been developed to achieve this, often focusing on efficiency and the avoidance of cumbersome purification processes.

Michael Addition Approaches

A prominent and versatile method for the synthesis of homotaurine and its substituted analogues involves the Michael addition of a sulfur nucleophile to an α,β-unsaturated nitrile. thieme-connect.comresearchgate.net This approach is favored for its efficiency and adaptability to a range of substrates.

One of the most effective nucleophiles for this reaction is thioacetic acid. thieme-connect.comthieme-connect.com The reaction proceeds by the 1,4-addition of the thiol group to the activated double bond of an α,β-unsaturated nitrile. This initial step forms a 1-substituted 2-cyanoethyl thioacetate (B1230152) intermediate. thieme-connect.com The reaction conditions for the Michael addition are crucial for achieving good yields and are often optimized based on the specific substrates used. thieme-connect.com For instance, the reaction between various α,β-unsaturated nitriles and thioacetic acid has been shown to produce satisfactory to good yields of the corresponding adducts. thieme-connect.com However, this reaction is sensitive to steric hindrance, as demonstrated by the lack of reaction with β,β-disubstituted acrylonitriles under similar conditions. thieme-connect.com

Table 1: Michael Addition of Thioacetic Acid to α,β-Unsaturated Nitriles

| Entry | α,β-Unsaturated Nitrile | Product (1-substituted 2-cyanoethyl thioacetate) | Yield (%) |

|---|---|---|---|

| 1 | Acrylonitrile | 2-Cyanoethyl thioacetate | 78 |

| 2 | Crotononitrile | 1-Methyl-2-cyanoethyl thioacetate | 75 |

| 3 | Cinnamonitrile | 1-Phenyl-2-cyanoethyl thioacetate | 82 |

| 4 | 2-Pentenenitrile | 1-Ethyl-2-cyanoethyl thioacetate | 72 |

| 5 | 3-Methyl-2-butenenitrile | No reaction | - |

Data compiled from research on the synthesis of homotaurine and its derivatives. thieme-connect.com

Reductive and Oxidative Steps in Synthetic Routes

Following the Michael addition, the resulting intermediate undergoes a series of reductive and oxidative transformations to yield homotaurine.

The reduction step typically employs a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). thieme-connect.commasterorganicchemistry.com LiAlH₄ is capable of reducing both the nitrile group to a primary amine and the thioacetate to a thiol. masterorganicchemistry.comorganicchemistrydata.org This one-pot reduction is a key advantage of this synthetic pathway.

Environmentally Conscious Preparation Methods

In recent years, there has been a growing interest in developing "green" or environmentally friendly synthetic methods. In the context of homotaurine synthesis, biocatalysis has emerged as a promising alternative to traditional chemical methods. mdpi.comnih.govuniroma1.it

One such approach involves the enzymatic synthesis of homohypotaurine (B1221897), a precursor to homotaurine. mdpi.comnih.gov This method utilizes recombinant Escherichia coli glutamate (B1630785) decarboxylase (EcGadB) for the decarboxylation of L-homocysteinesulfinic acid (L-HCSA) to produce homohypotaurine. mdpi.comnih.govsciprofiles.com The L-HCSA itself can be synthesized from L-homocystine. mdpi.com The enzymatic conversion of L-HCSA to homohypotaurine has been shown to proceed with good yields. mdpi.comnih.gov The resulting homohypotaurine can then be oxidized to homotaurine. This bio-based route offers the advantages of mild reaction conditions and high selectivity, aligning with the principles of green chemistry. researchgate.netnih.gov

Table 2: Key Steps in the Bio-based Synthesis of Homotaurine Precursors

| Step | Reactant | Product | Key Enzyme/Reagent |

|---|---|---|---|

| 1 | L-Homocystine | L-Homocysteinesulfinic acid (L-HCSA) | Chemical Oxidation |

| 2 | L-Homocysteinesulfinic acid (L-HCSA) | Homohypotaurine | E. coli Glutamate Decarboxylase (EcGadB) |

| 3 | Homohypotaurine | Homotaurine (3-Aminopropane-1-sulfonic acid) | Oxidation |

Information based on studies of enzymatic synthesis of homotaurine precursors. mdpi.comnih.gov

Acetylation and Derivatization Routes to 3-Acetamidopropane-1-sulfonate

Once homotaurine is synthesized, the next stage involves the acetylation of the primary amine to form this compound. This is followed by the formation of various salts for research applications.

Amidification Reactions in the Synthesis of N-Acetylated Aminosulfonates

The acetylation of the primary amino group of homotaurine is a straightforward amidification reaction. A common and effective method for this transformation is the use of acetic anhydride (B1165640) as the acetylating agent. google.comgoogleapis.com The reaction can be carried out in an aqueous medium or in a solvent like acetic anhydride itself. googleapis.comgoogle.comirost.ir

In a typical procedure, homotaurine is reacted with acetic anhydride, often in the presence of a base or a source of the desired cation for direct salt formation. google.comquickcompany.in The reaction temperature is generally controlled to ensure complete acetylation without significant side product formation. googleapis.com This N-acetylation is a crucial step in modifying the properties of the parent aminosulfonate.

Formation of Metal Salts (e.g., Calcium Salt) for Research Applications

For many research applications, this compound is prepared and utilized as a metal salt, with the calcium salt, known as acamprosate (B196724) calcium, being particularly noteworthy. google.comnih.gov The formation of the calcium salt can be achieved concurrently with the acetylation step or in a subsequent step.

One method involves reacting homotaurine with acetic anhydride in the presence of a calcium source, such as calcium acetate (B1210297) or calcium hydroxide (B78521). google.comquickcompany.insbmu.ac.ir For example, a process has been described where homotaurine is reacted with acetic anhydride and calcium acetate monohydrate at elevated temperatures, yielding calcium bis[3-(acetylamino)propane-1-sulfonate]. google.com Another approach involves the acylation of 3-aminopropane-1-sulfonic acid followed by the addition of calcium hydroxide to form the salt. irost.ir The choice of solvent and crystallization method is important for obtaining the final product in high purity and yield. google.com

Table 3: Reagents and Conditions for the Synthesis of Acamprosate Calcium

| Reactants | Acetylating Agent | Calcium Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Homotaurine | Acetic Anhydride | Calcium Acetate Monohydrate | Acetic Anhydride | 120-130 | 92.5 |

| 3-Aminopropane-1-sulfonic acid | Acetic Anhydride/Acetic Acid | Calcium Hydroxide | Water | 30 | 92 |

Data compiled from various patented and published synthetic methods. google.comirost.ir

Chemo-Enzymatic Synthesis Approaches

The application of chemo-enzymatic methods to the synthesis of this compound is an area with underexplored potential. While specific enzymatic or chemo-enzymatic routes to this compound are not extensively documented in current literature, the principles of biocatalysis offer promising avenues for its synthesis. Chemo-enzymatic strategies combine the high selectivity and mild reaction conditions of enzymatic transformations with the versatility of chemical synthesis. thieme-connect.commedchemexpress.com

One plausible chemo-enzymatic approach would involve the enzymatic acylation of a precursor molecule, 3-aminopropane-1-sulfonate (B1630789) (homotaurine). Lipases are a class of enzymes that could potentially catalyze the N-acetylation of homotaurine using an acetyl donor. The regioselectivity of enzymes would ensure that the acetylation occurs specifically at the amino group, avoiding reactions with the sulfonate group. koreascience.krfranciscoploulab.eu This enzymatic step could be integrated into a multi-step synthesis, where the precursor, 3-aminopropane-1-sulfonate, is first produced through traditional chemical methods.

Another theoretical strategy could involve the use of sulfotransferases. These enzymes are crucial in nature for the sulfonation of various biomolecules. researchgate.net A chemo-enzymatic pathway could be envisioned where a suitable 3-acetamidopropanol precursor is synthesized chemically, followed by a regioselective enzymatic sulfonation at the terminal hydroxyl group to yield the final product. The development of such a process would depend on identifying or engineering a sulfotransferase with the desired substrate specificity.

Recent advancements in the chemo-enzymatic synthesis of other sulfonated compounds, such as sulfated glycans, highlight the feasibility of incorporating sulfonate groups into complex molecules using enzymatic methods. acs.orgresearchgate.net These approaches often utilize engineered enzymes to achieve high efficiency and selectivity, suggesting that similar protein engineering efforts could lead to the development of biocatalysts for the synthesis of this compound.

While these approaches are currently speculative for the direct synthesis of this compound, they represent viable and environmentally benign alternatives to purely chemical methods, which may require harsh conditions or complex protection-deprotection steps. thieme-connect.com

Synthesis of Isotopically Enriched Analogs for Mechanistic Probing

The synthesis of isotopically labeled analogs of this compound is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in analytical methods. scispace.com Both deuterium (B1214612) and nitrogen-15 (B135050) labeled versions of the compound and its precursors have been synthesized.

Deuterated Analogs

Deuterium-labeled this compound, often referred to as Acamprosate-[d6], has been synthesized for use in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic profile of a drug, often leading to a longer half-life due to the kinetic isotope effect. nih.gov One common synthetic route to deuterated acamprosate involves the use of deuterated reagents in the final acetylation step or in the synthesis of the homotaurine precursor. For instance, Acamprosate-d3 can be prepared from 3-aminopropane-1-sulfonate and a deuterated acetylating agent. medchemexpress.com

Table 1: Deuterated Analogs of this compound

| Compound Name | Isotopic Label | Precursor | Reagent | Reference |

| Acamprosate-[d3] Calcium | Deuterium (d3) | 3-Aminopropane-1-sulfonate | Deuterated Acetylating Agent | medchemexpress.com |

| Acamprosate-[d6] Calcium Trihydrate | Deuterium (d6) | Not specified | Not specified |

Nitrogen-15 Enriched Analogs

Nitrogen-15 (¹⁵N) labeling is instrumental for mechanistic studies and for tracing the metabolic fate of nitrogen-containing compounds using techniques like NMR spectroscopy and mass spectrometry. uliege.benih.gov The synthesis of ¹⁵N-labeled 3-aminopropane-1-sulfonate, a direct precursor to ¹⁵N-labeled this compound, has been described in patent literature. acs.org

A common method involves the reaction of 1,3-propanesultone with a ¹⁵N-labeled source of ammonia (B1221849), such as ¹⁵N-labeled ammonium (B1175870) sulfate (B86663), in the presence of a base. rsc.org The resulting ¹⁵N-labeled 3-aminopropane-1-sulfonate can then be acetylated to produce ¹⁵N-3-Acetamidopropane-1-sulfonate.

Table 2: Nitrogen-15 Enriched Analogs of this compound Precursors

| Compound Name | Isotopic Label | Starting Material | Reagent | Reference |

| 3-(¹⁵N-Amino)-1-propanesulfonic acid | Nitrogen-15 (¹⁵N) | 1,3-Propanesultone | ¹⁵N-labeled ammonium sulfate | rsc.org |

The availability of these isotopically enriched analogs provides essential tools for detailed investigations into the biochemical pathways and mechanisms of action related to this compound and its parent compound, 3-aminopropane-1-sulfonate. epo.org

Chemical Reactivity and Mechanistic Investigations of 3 Acetamidopropane 1 Sulfonate

General Reaction Pathways of Aminosulfonic Acids and Sulfonamides

Aminosulfonic acids, characterized by the presence of both an amino (-NH2) and a sulfonic acid (-SO3H) group, exhibit a range of chemical reactivities. The sulfonic acid group is a strong acid, meaning it readily deprotonates in aqueous solutions to form the sulfonate anion (-SO3-). wikipedia.org The amino group, on the other hand, is basic and can be protonated. This dual functionality allows aminosulfonic acids to participate in acid-base reactions and form zwitterions. atamanchemicals.com

Sulfonamides (R-SO2NR'R''), a related class of compounds, are generally considered unreactive. wikipedia.org However, they can undergo certain reactions. The N-H bond in primary and secondary sulfonamides can be deprotonated. wikipedia.org Additionally, arylsulfonamides can undergo ortho-lithiation. wikipedia.org The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. wikipedia.org

The reaction pathways of aminosulfonic acids are influenced by the nature of the alkyl or aryl backbone and the presence of other functional groups. For instance, some aminosulfonic acids can form more stable N-chloramino acids compared to their aminocarboxylic acid counterparts. curtin.edu.au Furthermore, the covalent integration of amino and sulfonate groups onto surfaces like graphene has been shown to enhance catalytic activity in reactions such as biodiesel production. scienceopen.com

Hydrolysis and Stability of the Acetamide (B32628) and Sulfonate Moieties

Acetamide Moiety: The acetamide group (CH3CONH-) is susceptible to hydrolysis under both acidic and basic conditions, yielding acetic acid and an amine. allen.inpatsnap.com This reaction typically requires heating. youtube.comlibretexts.org

Acidic Hydrolysis: In the presence of a dilute acid like hydrochloric acid, acetamide hydrolyzes to form acetic acid and an ammonium (B1175870) salt. youtube.comlibretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. patsnap.com

Basic Hydrolysis: When heated with a base such as sodium hydroxide (B78521), acetamide hydrolyzes to form a salt of acetic acid (e.g., sodium acetate) and ammonia (B1221849). youtube.comlibretexts.org The mechanism involves the direct attack of a hydroxide ion on the carbonyl carbon. patsnap.com

The conditions required for hydrolysis can vary depending on the specific amide. While some amides hydrolyze under relatively mild conditions, others may require more drastic measures like refluxing in concentrated acids or bases for extended periods. stackexchange.com

Sulfonate Moiety: The sulfonate group (-SO3-) is generally very stable. wikipedia.org Sulfonates are the conjugate bases of strong sulfonic acids and are themselves weak bases. wikipedia.org This stability makes them resistant to hydrolysis and oxidation under many conditions. However, sulfonate esters (R-SO2-OR'), which are not present in 3-Acetamidopropane-1-sulfonate, are more reactive and can be cleaved under various nucleophilic, acidic, or basic conditions. nih.govresearchgate.net The stability of sulfonate esters is influenced by the nature of the organic group attached to the oxygen. nih.govacs.org

Reactivity in Aqueous and Organic Media

The solubility and reactivity of this compound are expected to differ significantly between aqueous and organic media due to the polar nature of its functional groups.

Aqueous Media: The presence of the ionizable sulfonate group and the polar acetamide group confers significant water solubility. wikipedia.orgnih.gov In aqueous solutions, the sulfonate group will be deprotonated, existing as the sulfonate anion (-SO3-). The acetamide group can participate in hydrogen bonding with water molecules. allen.in The reactivity in aqueous media will largely be governed by the hydrolysis of the acetamide group, as discussed in section 4.2, which is typically favored in aqueous acidic or basic solutions. The sulfonate group is generally stable in water. wikipedia.org

Organic Media: The solubility of this compound in organic solvents is generally poor, a common characteristic of sulfonated compounds. nih.gov This insolubility can limit its reactivity in non-polar organic solvents. However, in polar aprotic solvents, some reactions may be possible. The reactivity of the acetamide group in organic media is less focused on hydrolysis and more on other reactions such as reduction or dehydration, though these often require specific and potent reagents. allen.in For instance, acetamide can be reduced to ethylamine (B1201723) using lithium aluminum hydride or dehydrated to acetonitrile (B52724) with a strong dehydrating agent. allen.in

Mechanisms of Interaction in Model Chemical Systems

The interactions of this compound in chemical systems are dictated by its functional groups. The negatively charged sulfonate group can participate in electrostatic interactions, while the acetamide group can engage in hydrogen bonding.

In model systems, the sulfonate group can interact with positively charged species or metal ions. osti.govscispace.com For example, sulfonate calixarenes are known to form inclusion complexes with positively charged guest molecules through electrostatic attractions and other non-covalent interactions. scispace.com The interaction of sulfonates with metal ions is a key aspect in phenomena like the precipitation of sulfonates in the presence of multivalent cations. osti.gov

The acetamide group, with its carbonyl oxygen and N-H bond, is a prime candidate for hydrogen bonding. allen.in This interaction is crucial for its solubility in protic solvents like water. patsnap.com In more complex systems, these hydrogen bonding capabilities could lead to specific binding events with other molecules containing complementary functional groups.

Furthermore, studies on related molecules, such as the interaction between benzophenone (B1666685) and naphthalene (B1677914) sulfonate, have shown that processes like triplet energy transfer and electron transfer can occur, depending on the solvent environment and the specific structure of the interacting molecules. mdpi.com

Derivatization Reactions for Functionalization and Labeling

Derivatization involves chemically modifying a compound to enhance its properties for analysis or to introduce new functionalities. For this compound, both the amino group (after hydrolysis of the acetamide) and the sulfonate group could potentially be targeted for derivatization, although the latter is generally less reactive.

Functionalization of the Amine: The primary amine that would be exposed after hydrolysis of the acetamide group is a common target for derivatization. It can react with a variety of reagents to form amides, sulfonamides, or imines. Common derivatizing agents for amines include:

Acylating agents: Acid chlorides and anhydrides react with amines to form amides. research-solution.com

Sulfonyl chlorides: These react with amines to form sulfonamides. wikipedia.org

Isocyanates and isothiocyanates: These react with amines to form ureas and thioureas, respectively. academicjournals.org

These reactions are often used to introduce chromophores or fluorophores for easier detection in analytical techniques like HPLC. researchgate.net

Functionalization via the Sulfonate Group: While the sulfonate group itself is relatively inert, it can be converted into more reactive functional groups like sulfonyl chlorides. These can then be used to react with nucleophiles. However, this is a less common approach for derivatization compared to targeting the amino group. The sulfonate group is more often utilized to confer water solubility to molecules, including fluorescent dyes and protein crosslinkers. wikipedia.orgnih.gov

Labeling: For labeling purposes, particularly with radioisotopes like Fluorine-18 for PET imaging, prosthetic groups are often employed. google.comgoogle.com These are small molecules that are first radiolabeled and then conjugated to the molecule of interest. A strategy for labeling amine-containing compounds involves the use of a sulfonated prosthetic group, which can enhance water solubility. rsc.org For instance, a novel labeling strategy utilizes the ring-opening of a 1,3-propanesultone by fluoride (B91410) followed by the reaction of the resulting sulfonate-containing molecule with an amine. rsc.org

Below is a table summarizing potential derivatization reactions for the functional groups present in or derived from this compound.

| Functional Group | Reagent Class | Resulting Derivative | Purpose |

| Amine (post-hydrolysis) | Acyl Chloride | Amide | Functionalization, Labeling |

| Amine (post-hydrolysis) | Sulfonyl Chloride | Sulfonamide | Functionalization, Labeling |

| Amine (post-hydrolysis) | Isocyanate | Urea | Functionalization, Labeling |

| Sulfonate | --- | --- | Imparting water solubility |

Interactions with Biological Systems and Biochemical Applications in Research Non Clinical

Role as a Buffering Agent in Biochemical and Cellular Assays

A stable pH is critical for the function and structure of biological macromolecules. Buffering agents are therefore essential components of in vitro experimental systems. nih.gov

3-Acetamidopropane-1-sulfonate and its derivatives are utilized as buffering agents in a range of biochemical assays. smolecule.comontosight.ai Their effectiveness stems from their pKa values, which determine the pH range over which they can effectively resist changes in hydrogen ion concentration. Similar to other "Good's buffers," these compounds are selected for their compatibility with biological systems, including high water solubility, low permeability through cell membranes, and minimal interference with biological processes. interchim.fr The presence of a stable buffer is crucial as fluctuations in pH can alter the conformational equilibria, dynamics, and catalytic properties of proteins. nih.gov The use of a single buffer across a wide pH range, or carefully selected mixed buffer systems, can help to distinguish pH-induced effects from those caused by the buffer molecules themselves. nih.gov

Maintaining a stable physiological pH, typically between 7.2 and 7.4, is paramount for the growth and health of mammalian cells in culture. culturecollections.org.ukselectscience.net While the bicarbonate buffering system, in conjunction with a CO2-controlled incubator, is the most physiologically relevant method for pH control, synthetic buffers are often used as supplements. culturecollections.org.uknih.gov Compounds like this compound and its analogs can be used in cell culture media to provide additional buffering capacity. chemimpex.comhopaxfc.com This is particularly important as cellular metabolism produces acidic byproducts, such as lactic acid, which can lower the pH of the culture medium. culturecollections.org.uk The ideal buffer for cell culture should be non-toxic to cells and not interfere with cellular processes. hopaxfc.com The concentration of synthetic buffers must be carefully optimized, as high concentrations can sometimes be detrimental to certain cell types. hopaxfc.com

| Media Component | Typical Concentration Range | Purpose |

| Sodium Bicarbonate (NaHCO3) | 26-44 mM | Primary buffering agent in conjunction with CO2. culturecollections.org.uk |

| Synthetic Buffers (e.g., HEPES, this compound analogs) | 10-25 mM | Supplemental pH stabilization. hopaxfc.com |

| Phenol Red | ~15 mg/L | Visual pH indicator. culturecollections.org.uk |

Stabilization of Macromolecules (Proteins, Enzymes) in Research Preparations

The stability of proteins and enzymes is a critical factor in their isolation, purification, and use in research. amazonaws.com Buffers and other additives can significantly influence this stability. amazonaws.com this compound and related compounds can contribute to the stabilization of macromolecules in solution. chemimpex.comgoogle.com This stabilization can occur through several mechanisms, including preferential exclusion from the protein's surface, which favors the compact, native state, and minimizing pH fluctuations that could lead to denaturation. amazonaws.com The choice of buffer can be as critical as other factors like temperature and ionic strength in preserving the activity and structural integrity of enzymes. nih.govresearchgate.net For example, the stability of enzymes like horseradish peroxidase has been shown to be enhanced in the presence of specific buffer systems and other stabilizing agents. google.com

Investigating Enzyme Mechanisms and Protein-Ligand Interactions in Model Systems

The study of enzyme kinetics and protein-ligand binding is fundamental to understanding biological processes. nih.govmdpi.com The buffer system used in these experiments must not interfere with the interactions being studied. Zwitterionic buffers like this compound are often chosen for their minimal interaction with metal ions and their ability to provide a stable pH environment for these sensitive assays. interchim.fr The binding of a ligand to a protein is governed by a combination of enthalpic and entropic factors, and the buffer can influence this delicate balance. nih.gov Computational methods, such as molecular docking, are often used to predict and analyze these interactions, and the simulated environment must accurately reflect the buffered experimental conditions. researchgate.net Understanding how a buffer might alter the conformational landscape of a protein is crucial for the correct interpretation of kinetic and binding data. nih.gov

Utility in Studies of Cellular Metabolism and Signaling Pathways (Non-Clinical Models)

Research into cellular metabolism and signaling pathways often relies on in vitro models where environmental conditions must be precisely controlled. nodexus.comfrontiersin.org The choice of buffer can impact cellular processes, including metabolic pathways and stress responses. nodexus.com For instance, studies on amino acid metabolism and its role in pluripotency regulation require culture conditions that support normal cellular function without introducing confounding variables from the media components. nih.gov The buffer must maintain a stable pH without altering the signaling cascades under investigation. High-pressure cell sorting techniques, for example, can induce stress responses and alter cellular metabolism, highlighting the importance of gentle handling and a stable biochemical environment. nodexus.com

Membrane Interaction Studies and Applications in Lipid Biology Tools

The sulfonic acid group of this compound and its derivatives can be exploited in the design of tools for studying biological membranes. In one application, a derivative of 3-aminopropane-1-sulfonate (B1630789) was used as a low-affinity membrane anchor for a fluorescent dye. nih.govacs.orgbiorxiv.org This design allows the probe to transiently bind to the lipid membrane, increasing its local concentration near membrane proteins. nih.govbiorxiv.org This facilitates the covalent labeling of these proteins for long-term imaging and analysis. The sulfonate group, in this context, helps to anchor the molecule to the membrane surface. nih.govbiorxiv.org Such tools are valuable for investigating the organization and dynamics of the plasma membrane.

Analytical Chemistry Methodologies for 3 Acetamidopropane 1 Sulfonate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and quantifying 3-Acetamidopropane-1-sulfonate. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are particularly prominent, while gas chromatography-mass spectrometry (GC-MS) also finds specific applications.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the quantitative estimation of this compound, often in the form of its calcium salt, acamprosate (B196724) calcium. innovareacademics.in The development of a robust HPLC method involves several key stages, including understanding the physicochemical properties of the compound, such as its polarity and solubility, to select the appropriate stationary and mobile phases. ijtsrd.comwjpmr.com

A typical RP-HPLC method for acamprosate calcium utilizes a C18 column as the stationary phase. innovareacademics.in The mobile phase is often a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724). innovareacademics.in For instance, a mobile phase consisting of a triethylammonium (B8662869) phosphate (B84403) buffer (pH 3.0) and acetonitrile in a 30:70 v/v ratio has been successfully employed. innovareacademics.in Detection is commonly performed using a UV detector at a specific wavelength, for example, 210 nm. innovareacademics.in

Method validation is a critical step to ensure the reliability of the HPLC method and is conducted according to guidelines from the International Conference on Harmonization (ICH). innovareacademics.inijtsrd.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank chromatograms. innovareacademics.in

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For acamprosate calcium, linearity has been demonstrated in the range of 75-225 μg/ml. innovareacademics.in

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percentage recovery, which should typically be within a range of 98-102%. innovareacademics.in

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). innovareacademics.in

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For a specific RP-HPLC method, the LOD and LOQ for acamprosate calcium were found to be 570 ng/ml and 1729 ng/ml, respectively. innovareacademics.in

A validated RP-HPLC method provides an accurate, precise, and linear means for the routine analysis of this compound in various samples. innovareacademics.in

Table 1: Example of HPLC Method Parameters for Acamprosate Calcium Analysis

| Parameter | Condition |

| Column | Enable Make C18G (250 X 4.6 mm; 5μ) |

| Mobile Phase | Triethylammonium phosphate buffer (pH 3.0) : Acetonitrile (30:70 v/v) |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 210 nm |

| Retention Time | 2.36 min |

Source: innovareacademics.in

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. measurlabs.comchemyx.com This combination makes it an ideal tool for the detection and identification of compounds in complex mixtures, including this compound and its metabolites. measurlabs.comnih.gov

In an LC-MS analysis, the sample is first introduced into the LC system, where the components are separated based on their physicochemical properties. chemyx.com The separated components then elute from the chromatography column and are introduced into the mass spectrometer. chemyx.com The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure of the analyte. chemyx.com

The high sensitivity of LC-MS allows for the detection of components at very low concentrations, often in the parts-per-million (ppm) range. measurlabs.com This makes it particularly useful for bioanalytical studies, where the concentration of drugs and their metabolites can be very low. nih.gov However, LC-MS is a destructive technique as the sample is ionized and fragmented during the analysis. measurlabs.com

The development of LC-MS methods involves careful selection of the chromatographic conditions and mass spectrometry parameters to achieve optimal separation and detection. nih.gov It is considered one of the most universal tools for the identification and determination of xenobiotics. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique used for the identification and quantification of volatile and semi-volatile compounds. scioninstruments.comeuropa.eu While this compound itself is not highly volatile, GC-MS can be applied after a derivatization step. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. scioninstruments.com

In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. scioninstruments.com The mass spectrometer provides detailed molecular information, aiding in the identification of the compound. scioninstruments.com GC-MS is known for its high selectivity and is often used for the analysis of trace amounts of substances. europa.eu

The application of GC-MS for the analysis of compounds similar in nature to this compound, such as chloropropanols, has been well-established. nih.gov The method is validated for parameters like selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable results. nih.gov

Spectrophotometric and Spectrofluorometric Detection Methods

Spectrophotometric and spectrofluorometric methods offer alternative approaches for the detection and quantification of this compound. These methods are often simple, rapid, and cost-effective. redalyc.orgnih.gov

Spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is proportional to the concentration of the analyte in the solution. For some analyses, a derivatization reaction is employed to produce a colored product that can be measured in the visible region of the electromagnetic spectrum. nih.gov For example, 1,2-naphthoquinone-4-sulphonate (NQS) has been used as a chromogenic reagent for the spectrophotometric determination of various pharmaceutical amines. nih.gov

Spectrofluorometry is a highly sensitive technique that measures the fluorescence emitted by a compound when it absorbs light. nih.gov Similar to spectrophotometry, a derivatization step may be necessary to convert a non-fluorescent molecule into a fluorescent one. nih.gov For instance, fluorescamine (B152294) is a reagent that reacts with primary amines to produce a fluorescent product. nih.gov Spectrofluorometric methods generally offer higher sensitivity and lower limits of detection compared to spectrophotometric methods. redalyc.orgnih.gov

The development of these methods involves optimizing reaction conditions such as pH, reagent concentration, and reaction time to achieve maximum sensitivity and linearity. redalyc.orgscielo.org.mx Validation according to ICH guidelines ensures the accuracy and precision of the developed methods. redalyc.org

Electrophoretic Separation Techniques (e.g., Capillary Zone Electrophoresis)

Capillary electrophoresis (CE) is a powerful separation technique that separates molecules based on their charge and size. oiv.intbdn.go.th Capillary Zone Electrophoresis (CZE) is the most common mode of CE and is well-suited for the analysis of charged molecules like this compound. mdpi.comdcu.ie

In CZE, a small plug of the sample is injected into a narrow-bore fused-silica capillary filled with a buffer solution. oiv.int When a high voltage is applied across the capillary, ions migrate towards the electrode of opposite charge at different velocities, leading to their separation. bdn.go.th The separation is based on the differential electrophoretic mobilities of the analytes. oiv.int

CZE offers high separation efficiency, short analysis times, and requires only small sample volumes. mdpi.com It can be coupled with various detection methods, including UV-Vis and mass spectrometry. nih.gov The technique is particularly useful for the analysis of ions and polar compounds. oiv.int The separation of organic acids and sulfates in various matrices has been successfully demonstrated using capillary electrophoresis. oiv.int

Conductometric Methods for Quantitative Estimation

Conductometric titration is a quantitative analytical method that involves monitoring the electrical conductivity of a solution as a titrant is added. byjus.com This technique is particularly useful for the analysis of ionic species and can be applied to the quantitative estimation of this compound. japsonline.comjapsonline.com

The principle of conductometric titration is based on the fact that the conductivity of a solution depends on the concentration and mobility of the ions present. byjus.com During the titration of an acid with a base, for example, the highly mobile hydrogen ions are replaced by the less mobile cations of the base, causing a decrease in conductivity. byjus.com After the equivalence point, the conductivity increases due to the excess of the titrant. byjus.com The endpoint of the titration is determined by the intersection of the two lines in the conductivity versus titrant volume plot. researchgate.net

A simple, precise, and cost-effective conductometric method has been developed for the estimation of acamprosate calcium. japsonline.comjapsonline.com The method utilizes distilled water as the solvent, and the electrical conductivity of solutions with varying concentrations of the analyte is measured. japsonline.com The method has been validated according to ICH guidelines and has shown a linear response in a specific concentration range. japsonline.comjapsonline.com

Table 2: Validation Parameters for a Conductometric Method for Acamprosate Calcium

| Parameter | Value |

| Linearity Range | 50 - 250 µg/ml |

| Limit of Detection (LOD) | 6.05 µg/ml |

| Limit of Quantitation (LOQ) | 18.34 µg/ml |

| Recovery | 98% - 105% |

Source: japsonline.comjapsonline.com

This method provides a rapid and economical alternative for the routine analysis of this compound in pharmaceutical formulations. japsonline.com

Development of Standard Reference Materials and Quality Control in Research Settings

The reliability and reproducibility of research involving this compound are fundamentally dependent on the availability of well-characterized standard reference materials and the implementation of robust quality control protocols. These elements ensure that measurements are consistent, comparable across different laboratories, and traceable to a recognized standard.

The development of a Certified Reference Material (CRM) for this compound involves a meticulous process that includes synthesis of a high-purity material, comprehensive characterization, and assessment of homogeneity and stability. ncrm.org.cn While a specific CRM for this compound may not be widely cataloged, the principles for its development follow established international guidelines. sigmaaldrich.comfluxana.comeuropa.eu The process typically begins with the synthesis and purification of the compound to achieve a very high degree of purity, often exceeding 98%. myskinrecipes.comjapsonline.com

Following synthesis, the candidate material undergoes rigorous characterization to confirm its identity and determine its purity with a low level of uncertainty. ncrm.org.cn This involves the use of multiple analytical techniques to provide orthogonal data. The homogeneity of the batch is then assessed to ensure that each unit of the reference material has the same concentration of the analyte within specified statistical limits. ncrm.org.cn

A critical aspect of developing a reference material is conducting stability studies to determine its shelf-life and appropriate storage conditions. ijrpr.com These studies evaluate the compound's response to various environmental factors such as temperature, humidity, and light, as outlined in guidelines like those from the International Council for Harmonisation (ICH). ijrpr.com Forced degradation studies are also performed to identify potential degradation products and establish the stability-indicating nature of the analytical methods used for its analysis. ijrpr.comresearchgate.net

In routine research settings, quality control relies on the use of such well-characterized reference materials for the calibration of instruments and the validation of analytical methods. innovareacademics.injapsonline.com This ensures the accuracy and reliability of experimental data. Quality control procedures should be an integral part of any analytical workflow involving this compound.

Characterization of a Candidate Reference Material

The characterization of a candidate reference material for this compound would involve a suite of analytical techniques to provide a comprehensive understanding of its chemical and physical properties.

| Analytical Technique | Purpose | Typical Findings |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | Confirms the chemical structure of this compound and detects the presence of any organic impurities. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Provides the exact mass of the molecule, confirming its identity. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Confirms the presence of key functional groups such as the amide and sulfonate groups. |

| Chromatography (e.g., RP-HPLC) | Purity assessment and separation of impurities. | Determines the purity of the compound and separates it from any related substances or degradation products. innovareacademics.in |

| Elemental Analysis | Determination of the elemental composition (C, H, N, S). | Confirms the empirical formula of the compound. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and water content. | Determines the temperature at which the compound starts to decompose and quantifies the amount of residual water. |

Quality Control Parameters for Analytical Methods

For analytical methods used in the quantification of this compound in research, several quality control parameters must be established and monitored. The following table outlines key validation parameters, with example data adapted from studies on its calcium salt, Acamprosate Calcium. innovareacademics.injapsonline.com

| Parameter | Description | Example Acceptance Criteria/Value | Reference |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 | japsonline.com |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | 6.05 µg/mL (Conductometry) | japsonline.com |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | 18.34 µg/mL (Conductometry) | japsonline.com |

| Precision (%RSD) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | < 2% | japsonline.com |

| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 98-105% | japsonline.com |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from blank or placebo at the retention time of the analyte. | innovareacademics.in |

Stability Studies

Stability studies are crucial for defining the storage conditions and shelf-life of a this compound reference standard. These studies are designed according to ICH guidelines and involve long-term and accelerated testing. ijrpr.com

| Condition | Purpose | Typical Duration |

| Long-Term Stability | To establish the re-test period or shelf-life under recommended storage conditions. | 12 months or longer |

| Accelerated Stability | To predict the long-term stability by subjecting the material to elevated stress conditions. | 6 months |

| Forced Degradation | To identify potential degradation products and establish the stability-indicating nature of the analytical methods. This includes exposure to acid, base, oxidation, heat, and light. | Varies |

By adhering to these principles of developing standard reference materials and implementing stringent quality control measures, the scientific community can ensure the validity and integrity of research findings related to this compound.

Theoretical and Computational Studies of 3 Acetamidopropane 1 Sulfonate

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. semanticscholar.orgjinr.ru This technique allows for the exploration of the conformational space of a molecule, identifying its most stable three-dimensional structures and the dynamics of transitions between them. libretexts.org For 3-Acetamidopropane-1-sulfonate, MD simulations would typically be performed in an explicit water solvent to mimic physiological conditions, as the zwitterionic nature of the molecule suggests strong interactions with polar solvents. wikipedia.org

The simulation process involves constructing an initial model of the molecule, solvating it in a periodic box of water molecules, and then minimizing the system's potential energy. su.se Following minimization, the simulation calculates the trajectories of atoms by integrating Newton's laws of motion, allowing the molecule to rotate around its single bonds and sample various conformations. jinr.ru The primary goal is to understand the flexibility of the propane (B168953) backbone and the orientation of the acetamido and sulfonate functional groups.

Analysis of the simulation trajectories would yield data on the distribution of dihedral angles, which define the molecule's shape. The relative energies of different conformers (staggered vs. eclipsed) determine their population at a given temperature. lumenlearning.com This analysis is crucial for understanding how the molecule presents its functional groups for potential interactions.

Table 1: Predicted Dominant Dihedral Angles and Conformational Energy This table represents a hypothetical outcome of an MD simulation for this compound, illustrating the type of data generated.

| Dihedral Angle (Bond) | Most Populated Angle (degrees) | Conformation Type | Relative Energy (kcal/mol) | Key Interaction |

|---|---|---|---|---|

| N-C1-C2-C3 | ~180° | Anti | 0 (Reference) | Minimizes steric hindrance between the acetamido group and the rest of the chain. |

| C1-C2-C3-S | ~60° | Gauche | ~0.9 | Potential for intramolecular hydrogen bonding between the amide proton and a sulfonate oxygen. |

| C1-C2-C3-S | ~180° | Anti | ~0.2 | Maximizes the distance between the polar acetamido group and the charged sulfonate group. |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org DFT calculations can determine a wide range of electronic properties, providing deep insights into the molecule's stability, reactivity, and spectroscopic characteristics. ijcce.ac.ir Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). chemrevlett.com

The HOMO-LUMO gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. chemrevlett.com The MEP map illustrates the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the MEP would likely show a high negative potential around the sulfonate group and a positive potential near the amide proton.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table presents exemplary data that would be obtained from DFT calculations.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap | 8.0 eV | A large gap suggests high kinetic stability and low reactivity. chemrevlett.com |

| Dipole Moment | ~12 Debye | A high value, expected for a zwitterion, indicating high polarity. wikipedia.org |

| Molecular Electrostatic Potential (MEP) Minimum | Around Sulfonate Group (-SO₃⁻) | Identifies the most probable site for interaction with cations or electrophiles. |

| Molecular Electrostatic Potential (MEP) Maximum | Around Amide Proton (-NH-) | Identifies a potential site for hydrogen bond donation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs (Excluding Pharmacological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity or property. longdom.org These models are powerful predictive tools in chemistry and toxicology. tandfonline.com While often used in drug discovery, QSAR can also model non-pharmacological endpoints such as reactivity, toxicity, or physical properties. acs.orgacs.org

For analogs of this compound, a QSAR model could be developed to predict properties like their reactivity with oxidants or their surface activity. This involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related sulfonate compounds and using statistical methods like multiple linear regression to build a predictive model. tandfonline.com For instance, a QSAR model was developed to predict the reaction rate constants of various organic contaminants with sulfate (B86663) radicals, using descriptors such as the HOMO-LUMO energy gap and the ratio of oxygen to carbon atoms. acs.org

Table 3: Exemplary QSAR Model for Predicting Reactivity of Sulfonate Analogs This table is based on a published QSAR model for oxidation by sulfate radicals acs.org and adapted for hypothetical analogs of this compound.

| Analog | Descriptor 1: #O:C Ratio | Descriptor 2: ELUMO-EHOMO (eV) | Predicted Reactivity (ln k) |

|---|---|---|---|

| Analog A (C₅H₁₁NO₄S) | 0.80 | 8.0 | 17.7 |

| Analog B (C₆H₁₃NO₄S) | 0.67 | 7.8 | 18.4 |

| Analog C (C₅H₁₁NO₅S) | 1.00 | 8.2 | 16.7 |

| Analog D (C₄H₉NO₄S) | 1.00 | 8.1 | 16.8 |

Model Equation: ln k = 26.8 – 3.97 × (#O:C) – 0.746 × (ELUMO–EHOMO) acs.org

Computational Prediction of Interactions with Model Biological Components (Non-Clinical)

Computational methods can predict how a small molecule like this compound might interact with biological macromolecules, providing insights into its behavior in a biological environment without conducting clinical studies. Key model components include proteins and lipid membranes.

Interaction with Proteins: The prediction of protein-ligand interactions is fundamental for understanding biological processes. nih.govnih.gov Computational tools like molecular docking can be used to predict how this compound might bind to the active or allosteric sites of various proteins. memtein.com These methods work by sampling a vast number of orientations and conformations of the ligand within a protein's binding pocket and scoring them based on steric and energetic complementarity. The zwitterionic nature of the compound suggests that its interactions would be driven by electrostatic forces and hydrogen bonding. The negatively charged sulfonate group would favorably interact with positively charged amino acid residues like arginine and lysine, while the amide group could form hydrogen bonds with polar residues. plos.org

Interaction with Lipid Membranes: As many biological processes occur at or near cell membranes, understanding the interaction of this compound with lipid bilayers is important. MD simulations are the primary tool for studying these interactions. nih.govphyschemres.org A simulation would place the molecule near a model lipid bilayer (e.g., composed of POPC or DPPC lipids) and observe its behavior over time. brieflands.commdpi.com Due to its amphiphilic character, with a charged, hydrophilic sulfonate head and a more nonpolar propane chain, it is expected to reside at the lipid-water interface. nih.gov The sulfonate group would interact with the polar lipid headgroups, while the hydrocarbon backbone might have transient interactions with the upper portion of the lipid tails. brieflands.com

Table 4: Predicted Interactions with Model Biological Components

| Biological Component | Predicted Interaction Site | Dominant Force/Interaction Type | Computational Method |

|---|---|---|---|

| Model Protein (e.g., enzyme surface) | Positively charged pockets | Ionic interaction (sulfonate with Arg/Lys) | Molecular Docking |

| Model Protein (e.g., enzyme surface) | Polar pockets | Hydrogen bonding (amide group with Asn/Gln) | Molecular Docking |

| Model Lipid Bilayer (e.g., POPC) | Lipid-water interface | Electrostatic (sulfonate with choline (B1196258) headgroup) | Molecular Dynamics (MD) |

| Model Lipid Bilayer (e.g., POPC) | Upper acyl chain region | Hydrophobic interaction (propane backbone with lipid tails) | Molecular Dynamics (MD) |

Thermodynamic and Kinetic Modeling of Chemical Reactions

Computational chemistry enables the detailed modeling of chemical reaction mechanisms, providing thermodynamic and kinetic data that can be difficult to obtain experimentally. icheme.orgcmu.edu This involves using quantum chemical methods, such as DFT, to map out the potential energy surface of a reaction. mdpi.com

A relevant reaction for this compound is the hydrolysis of its amide bond, which would break the molecule into 3-aminopropane-1-sulfonate (B1630789) and acetic acid. To model this, one would propose a reaction pathway, including reactants, any intermediates, transition states, and products. researchgate.net DFT calculations would then be performed to determine the energy of each of these species.

The energy difference between products and reactants yields the reaction enthalpy (ΔH), while the energy of the highest transition state relative to the reactants gives the activation energy (Ea). researchgate.net This activation energy is crucial for calculating the reaction rate constant (k) via transition state theory. icheme.org By modeling the reaction under both acidic and basic conditions, one could predict its stability across different pH ranges.

Table 5: Hypothetical Thermodynamic and Kinetic Data for Amide Hydrolysis This table illustrates the type of data generated from computational modeling of a reaction pathway.

| Reaction Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0.0 (Reference) |

| Transition State 1 (TS1) | Tetrahedral intermediate formation | +25.5 |

| Intermediate | Tetrahedral intermediate | +15.0 |

| Transition State 2 (TS2) | C-N bond cleavage | +22.0 |

| Products | 3-Aminopropane-1-sulfonate + Acetic Acid | -5.0 |

Derivatives and Analogs of 3 Acetamidopropane 1 Sulfonate in Research

Relationship with 3-Aminopropane-1-sulfonic Acid (Homotaurine) and Taurine (B1682933)

3-Acetamidopropane-1-sulfonate is the N-acetylated derivative of 3-aminopropane-1-sulfonic acid, more commonly known as homotaurine. wikipedia.org Homotaurine itself is a close structural analog of taurine (2-aminoethanesulfonic acid), differing by the presence of an additional carbon atom in its backbone. wikipedia.org This structural similarity to the endogenous neurotransmitter gamma-aminobutyric acid (GABA) is a key aspect of its biological activity. wikipedia.orgrfppl.co.in

Taurine is one of the most abundant free amino acids in various mammalian tissues, including the brain, and is involved in numerous physiological processes such as cell volume regulation and modulation of intracellular calcium. rfppl.co.innih.gov Homotaurine, a naturally occurring aminosulfonate found in certain species of marine red algae, has been shown to possess neuroprotective effects. researchgate.netthegoodscentscompany.com The structural relationship between these three compounds is fundamental to understanding their biological activities. The addition of an acetyl group to the amine of homotaurine to form this compound alters its lipophilicity and may influence its ability to cross biological membranes, a common strategy in drug design.